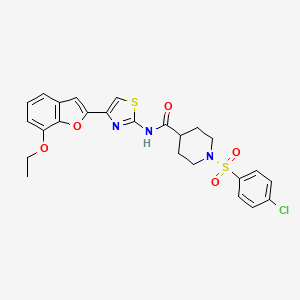

2,5-dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

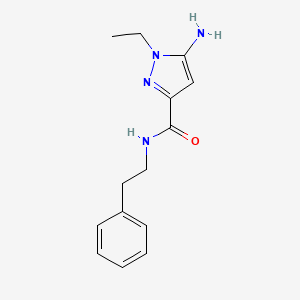

“2,5-dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, along with other functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Photodynamic Therapy Applications

Compounds structurally related to 2,5-Dimethyl-N-(2-Oxo-2-(3-(Thiazol-2-Yloxy)Azetidin-1-Yl)Ethyl)Benzenesulfonamide have been explored for their potential in photodynamic therapy (PDT). A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, for instance, demonstrated their excellent photophysical and photochemical properties suitable for PDT, highlighting their role in cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and UV Protective Applications

Another study explored the use of thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial applications in cotton fabrics. These compounds were shown to enhance dyeability and impart functional advantages like UV protection and antibacterial properties to the fabric, showcasing their potential in material science and textile engineering (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer and Anti-HCV Agents

Further research into celecoxib derivatives, including those with a benzenesulfonamide moiety, has indicated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have been evaluated for their biological activities, revealing promising therapeutic potentials (Küçükgüzel et al., 2013).

Enzyme Inhibition for Drug Discovery

Benzenesulfonamides have also been studied for their inhibitory effects on enzymes relevant to disease pathologies, such as acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer's disease treatment. A series incorporating 1,3,5-triazine motifs with these sulfonamides showed moderate enzyme inhibition potential, offering a foundation for further drug discovery efforts (Lolak et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The compound, 2,5-dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various targets depending on the substituents on the thiazole ring .

Mode of Action

For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of this compound would depend on its structure and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their targets . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have various effects depending on their mode of action and their targets . For example, some thiazole derivatives can cause cell death by inducing DNA double-strand breaks .

Properties

IUPAC Name |

2,5-dimethyl-N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-11-3-4-12(2)14(7-11)25(21,22)18-8-15(20)19-9-13(10-19)23-16-17-5-6-24-16/h3-7,13,18H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVRYSSQYWHNOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)

![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2892879.png)

![7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2892881.png)